2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid
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Overview
Description
Triglutamate folate is a derivative of folate, a water-soluble B-vitamin essential for various metabolic pathways, including purine and pyrimidine biosynthesis and amino acid interconversions . Folate derivatives, such as triglutamate folate, play a crucial role in one-carbon transfer reactions, which are vital for DNA synthesis and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triglutamate folate involves the conjugation of folate with three glutamate residues. This process typically requires the use of specific enzymes, such as folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to the folate molecule . The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C.
Industrial Production Methods
Industrial production of triglutamate folate involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce folate derivatives, including triglutamate folate, which can then be extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
Triglutamate folate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in metabolic pathways.
Common Reagents and Conditions
Common reagents used in the reactions involving triglutamate folate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from the reactions of triglutamate folate include reduced folate derivatives, such as tetrahydrofolate, and oxidized forms, such as dihydrofolate .
Scientific Research Applications
Triglutamate folate has numerous scientific research applications across various fields:
Mechanism of Action
Triglutamate folate exerts its effects by acting as a coenzyme in one-carbon transfer reactions. It is involved in the synthesis of purine and thymidine nucleotides, which are essential for DNA synthesis and repair . The molecular targets of triglutamate folate include enzymes such as methylenetetrahydrofolate reductase and thymidylate synthase . These enzymes facilitate the transfer of one-carbon units, which are crucial for various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Monoglutamate folate: The simplest form of folate with a single glutamate residue.
Diglutamate folate: A folate derivative with two glutamate residues.
Tetrahydrofolate: A reduced form of folate that acts as a coenzyme in one-carbon transfer reactions.
Uniqueness
Triglutamate folate is unique due to its three glutamate residues, which enhance its ability to act as a coenzyme in one-carbon transfer reactions. This makes it more effective in facilitating DNA synthesis and repair compared to its monoglutamate and diglutamate counterparts .
Properties
Molecular Formula |
C34H40N10O15 |
---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid |
InChI |
InChI=1S/C34H40N10O15/c35-18(29(52)53)5-8-21(45)34(12-11-23(47)48,32(58)59-24(49)10-7-20(37)31(56)57)44(22(46)9-6-19(36)30(54)55)28(51)15-1-3-16(4-2-15)39-13-17-14-40-26-25(41-17)27(50)43-33(38)42-26/h1-4,14,18-20,39H,5-13,35-37H2,(H,47,48)(H,52,53)(H,54,55)(H,56,57)(H3,38,40,42,43,50) |
InChI Key |
BYLAPEVCLJECHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C(=O)CCC(C(=O)O)N)C(CCC(=O)O)(C(=O)CCC(C(=O)O)N)C(=O)OC(=O)CCC(C(=O)O)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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